1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that features a phenyl group, a thiophene ring, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique electronic properties to the molecule, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of phenyl isocyanate with 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the urea moiety or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives, thiophene ring hydrogenation products.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Phenyl-3-[2-(thiophen-2-yl)ethyl]urea: Similar structure but with the thiophene ring in a different position.
1-Phenyl-3-[2-(furan-3-yl)ethyl]urea: Contains a furan ring instead of a thiophene ring.
1-Phenyl-3-[2-(pyridin-3-yl)ethyl]urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-Phenyl-3-[2-(thiophen-3-yl)ethyl]urea is unique due to the electronic properties imparted by the thiophene ring. This makes it particularly valuable in the development of materials with specific electronic characteristics, such as organic semiconductors.
Properties
IUPAC Name |
1-phenyl-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-13(15-12-4-2-1-3-5-12)14-8-6-11-7-9-17-10-11/h1-5,7,9-10H,6,8H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRHFULVQMFHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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